2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
Overview
Description
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine is a compound involved in various chemical and biochemical research studies due to its interesting properties and potential applications. It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound, known for its presence in various bioactive molecules.
Synthesis Analysis
A modified synthetic approach to 2-amino-1,6-dimethylimidazo[4,5-b]pyridine, referred to as DMIP, involves palladium-catalyzed Buchwald cross-coupling followed by acidic hydrolysis. This method highlights optimized conditions for introducing specific groups to the heterocyclic core, providing a pathway for synthesizing heterocyclic food mutagens and research compounds (Sajith et al., 2013).
Molecular Structure Analysis
The crystal and molecular structures of related imidazo[4,5-b]pyridine derivatives show that these compounds crystallize in various systems with specific geometrical configurations. These analyses reveal the tautomeric forms and conformational dependencies influenced by substituents, providing insight into the molecular structure of DMIP and its derivatives (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
DMIP's chemical properties are highlighted through its reactions with various compounds. Its synthesis involves reactions with aromatic amines, sulfur, aromatic aldehydes, and carboxylic acid hydrazides, leading to a variety of imidazo[4,5-b]pyridine derivatives with potential antituberculotic activity (Bukowski et al., 1999).
Physical Properties Analysis
The physical properties of DMIP and its derivatives are crucial for understanding their behavior in different conditions. The analysis of 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a closely related compound, provides insights into the crystalline structure, stability, and hydrogen bonding patterns, which are significant for the physical characterization of DMIP (Ghacham et al., 2010).
Chemical Properties Analysis
The chemical behavior of DMIP is influenced by its functional groups and structural configuration. Studies on related compounds, such as the synthesis of 2,4-dimethyl-3-pyridinols, highlight the antioxidant properties and reactivity towards radicals, indicating the potential chemical properties of DMIP in various reactions and its role as an antioxidant (Wijtmans et al., 2004).
Scientific Research Applications
Antituberculosis Activity : Compounds such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against multi- and extensive drug-resistant tuberculosis. These compounds exhibit promising pharmacokinetic properties for tuberculosis treatment (Moraski et al., 2011).
Mutagenicity in Pancreas Tissue : Heterocyclic amines, a category to which 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine belongs, can cause mutations in pancreas tissue when activated by the tissue. This was determined using hamster and human cell models (Lawson & Kolar, 1994).
Potential Anticancer Agents : Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been investigated as potential anticancer agents. However, the full extent of their biological activity in this regard remains inconclusive (Temple et al., 1987).
Detection in Human Urine : A novel method has been developed for detecting low levels of heterocyclic amines in human urine, enabling the detection of these compounds at levels comparable to normal exposure from cooked meat and fish (Busquets et al., 2009).
Carcinogenicity in Meats : Heterocyclic aromatic amines found in meats can pose a risk equivalent to that of regulated carcinogens. Their DNA binding is linear with dose, and human DNA forms more adducts per unit dose than rat DNA (Felton et al., 1998).
Synthesis for Research : The synthesis of amino-imidazoazarenes, which include compounds like 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine, involves Maillard and Strecker reactions. This synthesis is crucial for creating these compounds for further research (Milić et al., 1993).
Safety And Hazards
“2-Amino-1,6-dimethylimidazo[4,5-b]pyridine” is associated with certain hazards. It has been assigned the GHS07 and GHS08 hazard statements, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and that it may cause eye irritation, respiratory irritation, and suspected of causing genetic defects1.
Future Directions
The future directions for research on “2-Amino-1,6-dimethylimidazo[4,5-b]pyridine” are not well-documented in the literature. However, given its mutagenic properties, further research into its synthesis, mechanisms of action, and potential applications in various fields could be beneficial.
properties
IUPAC Name |
1,6-dimethylimidazo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOGGGHDLGYATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157837 | |
Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine | |
CAS RN |
132898-04-5 | |
Record name | 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132898-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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